N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-4-morpholinecarboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyridine ring, a pyrrole ring, and a morpholine ring. The presence of the trifluoromethyl group and the chlorine atom suggests that this compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine, pyrrole, and morpholine rings would give the molecule a complex, three-dimensional structure. The electronegative trifluoromethyl group and the polarizable chlorine atom could also influence the molecule’s shape and reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its molecular structure. The pyridine and pyrrole rings are aromatic and could participate in electrophilic aromatic substitution reactions. The trifluoromethyl group is electron-withdrawing, which could make the compound more reactive towards nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, while the chlorine atom could increase its polarizability .Scientific Research Applications
Synthesis and Structural Characterizations
The synthesis and structural characterization of derivatives related to N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-4-morpholinecarboxamide have been detailed in research. For instance, studies on the synthesis of 2-pyridyl(N/O)spirocyclotriphosphazene derivatives highlight the reactions of hexachlorocyclotriphosphazene with sodium salts of N/O donor type bidentate ligands, leading to partly and fully substituted spirocyclotriphosphazenes. These compounds, including ones involving morpholine, have been structurally characterized using a range of spectroscopic and crystallographic techniques, demonstrating the versatility of the compound's derivatives in chemical synthesis (Elmas, 2019).
Molecular Interactions and Antagonist Activities
Research into the molecular interactions of structurally similar compounds with receptors has provided insights into their potential as therapeutic agents. For example, the study of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor offers valuable information on the conformational preferences and binding modes of these compounds, informing future drug design (Shim et al., 2002).
Development of New Materials
The compound and its derivatives have been utilized in the development of new materials, demonstrating unique properties and applications. For example, the synthesis of new oxyalkyl derivatives of trifluoromethanesulfonamide and their study in different phase states reveal the dynamic rivalry between chain and cyclic associates, offering potential applications in material science and engineering (Chipanina et al., 2020).
Antimicrobial and Anticancer Properties
The synthesis and evaluation of new 2-chloro-3-hetarylquinolines, derived from interactions involving similar structural frameworks, have been explored for their antimicrobial and anticancer properties. These studies provide a foundation for the potential therapeutic applications of this compound derivatives in treating various diseases (Bondock & Gieman, 2015).
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as fluazinam, which also contains a trifluoromethylpyridine group, are known to act as fungicides . They inhibit the germination of spores and the development of infection structures .
Mode of Action
Fluazinam, a related compound, is known to act by inhibiting the germination of spores and the development of infection structures . It is also an extremely potent uncoupler of oxidative phosphorylation in mitochondria and has high reactivity with thiols .
Biochemical Pathways
Based on the mode of action, it can be inferred that it likely affects the pathways related to spore germination and infection structure development in fungi .
Result of Action
Based on its mode of action, it can be inferred that it likely inhibits the growth and development of fungi by affecting spore germination and infection structure development .
Properties
IUPAC Name |
N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]morpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClF3N4O2/c16-11-8-10(15(17,18)19)9-20-13(11)23-3-1-2-12(23)21-14(24)22-4-6-25-7-5-22/h1-3,8-9H,4-7H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FASOCZSPMSSTIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC2=CC=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClF3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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